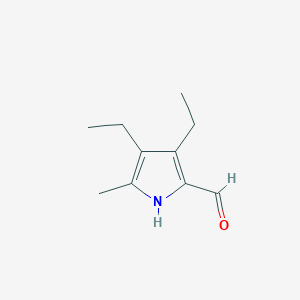
3,4-diethyl-5-methyl-1H-pyrrole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Diethyl-5-methyl-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C10H15NO It is a derivative of pyrrole, characterized by the presence of ethyl and methyl substituents on the pyrrole ring and an aldehyde functional group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diethyl-5-methyl-1H-pyrrole-2-carbaldehyde typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-diethyl-5-methylpyrrole with a formylating agent such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group at the 2-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions: 3,4-Diethyl-5-methyl-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) in acetic acid or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: 3,4-diethyl-5-methyl-1H-pyrrole-2-methanol.
Substitution: Halogenated or nitrated derivatives of the pyrrole ring.
科学研究应用
3,4-Diethyl-5-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceuticals, particularly in the synthesis of novel therapeutic agents.
作用机制
The mechanism of action of 3,4-diethyl-5-methyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The pyrrole ring may also participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity .
相似化合物的比较
3,5-Dimethyl-1H-pyrrole-2-carbaldehyde: Lacks the ethyl substituents, making it less sterically hindered.
4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde: Similar structure but with different substitution pattern.
5,5’-Methylenebis(3,4-dimethyl-1H-pyrrole-2-carbaldehyde): A dimeric form with a methylene bridge.
Uniqueness: 3,4-Diethyl-5-methyl-1H-pyrrole-2-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both ethyl and methyl groups provides a balance of steric and electronic effects, making it a versatile intermediate in organic synthesis .
属性
CAS 编号 |
41728-28-3 |
|---|---|
分子式 |
C10H15NO |
分子量 |
165.23 g/mol |
IUPAC 名称 |
3,4-diethyl-5-methyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C10H15NO/c1-4-8-7(3)11-10(6-12)9(8)5-2/h6,11H,4-5H2,1-3H3 |
InChI 键 |
HCTYDSZHPXUSTF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(NC(=C1CC)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


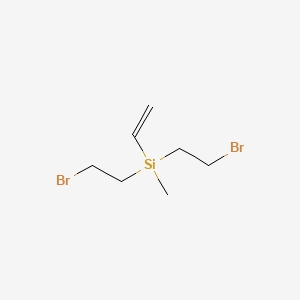

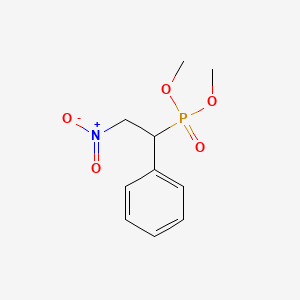
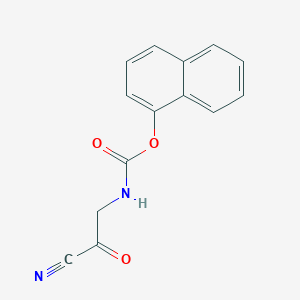
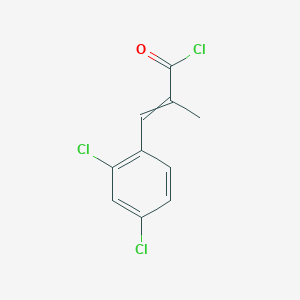
![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid](/img/structure/B14662792.png)
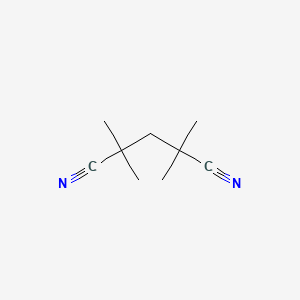
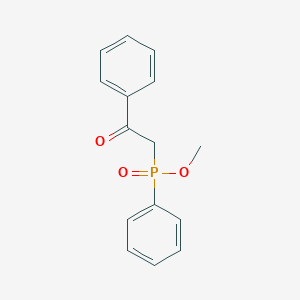
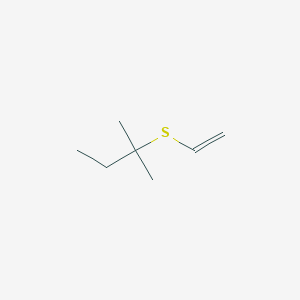
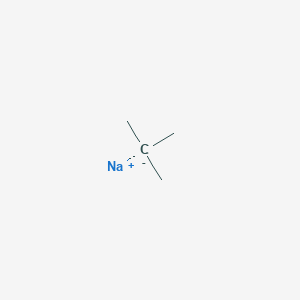

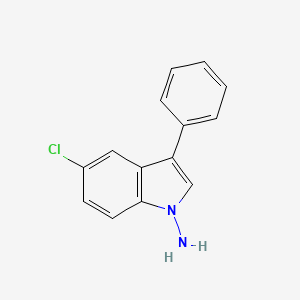

![3-Methylhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B14662853.png)
